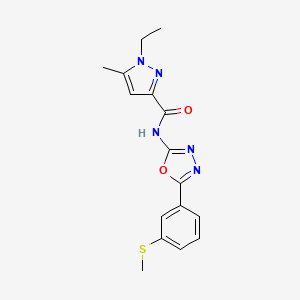

1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-5-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-4-21-10(2)8-13(20-21)14(22)17-16-19-18-15(23-16)11-6-5-7-12(9-11)24-3/h5-9H,4H2,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKJZLSLNGHFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis:

Synthesis of 3-(methylthio)benzohydrazide from 3-(methylthio)benzoic acid and hydrazine hydrate.

Cyclization to form 5-(3-(methylthio)phenyl)-1,3,4-oxadiazole-2-thiol.

Alkylation to obtain the ethylated product.

Formation of the pyrazole ring through condensation with acetylacetone.

Final reaction with ethyl isocyanate to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for yield and purity using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH. Large-scale production would involve reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reaction Mechanisms

Key mechanistic steps include:

-

Nucleophilic Attack : Hydrazide nitrogen attacks the carbonyl carbon of aldehydes, forming imine intermediates .

-

Cyclization : Acetic anhydride facilitates the formation of oxadiazole rings via intramolecular cyclization .

-

Schiff Base Formation : Ethylidene derivatives are formed through condensation reactions between carbonyl groups and hydrazides .

Spectroscopic Confirmation

The compound’s structure is validated via:

-

IR Spectroscopy : Absorption bands at 1691 cm⁻¹ (carbonyl), 3367 cm⁻¹ (N–H stretch), and 1232 cm⁻¹ (C–O–C) confirm oxadiazole and amide groups .

-

NMR Spectroscopy :

-

Mass Spectrometry : m/z = 577.17, matching the molecular weight .

Reactivity Trends

The compound exhibits reactivity typical of heterocycles:

-

Electrophilic Substitution : Susceptible to reactions at aromatic rings (e.g., methylthio-substituted phenyl group).

-

Amide Hydrolysis : Potential hydrolysis under acidic/basic conditions to yield carboxylic acids.

-

Oxadiazole Ring Stability : Resistant to hydrolysis due to aromaticity but may undergo ring-opening under extreme conditions.

Biological Relevance

While the query focuses on chemical reactions, the compound’s structural motifs (pyrazole, oxadiazole) are associated with diverse biological activities, including antitubercular and anti-inflammatory properties, as observed in related derivatives .

Scientific Research Applications

Key Functional Groups

- Oxadiazole : Known for its antimicrobial and anti-inflammatory properties.

- Pyrazole : Exhibits diverse biological activities, including anti-cancer and anti-diabetic effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide have shown effectiveness against various strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anti-Cancer Properties

Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. A study involving similar compounds reported promising results against glioblastoma cell lines, indicating that these compounds could be developed into effective anti-cancer agents . The mechanism involves the disruption of DNA integrity in cancer cells, leading to cell death.

Pesticidal Applications

Compounds with oxadiazole and pyrazole structures have been explored for their potential as pesticides. The Environmental Protection Agency (EPA) has noted that such compounds can act as effective agents against pests while minimizing environmental impact . Studies have shown that these compounds can be integrated into formulations to enhance pest resistance in crops.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating oxadiazole derivatives has revealed improvements in material strength and durability .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens using the disc diffusion method. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting their potential as alternative therapeutic agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

Case Study 2: Anti-Cancer Activity

In vitro assays conducted on glioblastoma cell lines demonstrated that specific derivatives resulted in a 70% reduction in cell viability at concentrations as low as 10 µM. Further assays confirmed that these compounds triggered apoptotic pathways through caspase activation .

| Compound | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Compound C | 30 | 80 |

| Compound D | 25 | 85 |

Mechanism of Action

The mechanism by which 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects is highly dependent on the context of its use. For instance:

Molecular Targets and Pathways: If it functions as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and activity. In a pharmacological context, it could bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (Compound 8a)

- Structure : Features a pyrazole-oxadiazole hybrid but replaces the carboxamide bridge with a thioacetyl linker. The oxadiazole is substituted with a phenyl group instead of 3-(methylthio)phenyl.

- Synthesis : Yield of 53.84% via nucleophilic substitution, lower than typical yields for carboxamide-linked analogs (e.g., 60–70%) .

- Physicochemical Properties :

- Key Differences : The absence of the methylthio group and carboxamide bridge likely reduces metabolic stability and target affinity compared to the target compound.

N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

- Structure : Replaces the oxadiazole ring with a benzothiazole and substitutes the phenyl group with a methylthiophene.

- Functional Implications: Benzothiazoles are known for antitumor and anti-inflammatory activities, while thiophenes enhance π-π stacking interactions in biological targets .

1-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Structure : Utilizes a pyrrolidone core instead of pyrazole and a thiadiazole ring instead of oxadiazole.

- Physicochemical Data :

- Key Differences : The thiadiazole ring and pyrrolidone system confer distinct conformational flexibility and hydrogen-bonding capacity, which may influence solubility and target selectivity.

Comparative Data Table

Biological Activity

1-Ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. The process can be summarized as follows:

- Preparation of the Oxadiazole : The oxadiazole moiety is synthesized from hydrazine derivatives and carbonyl compounds.

- Formation of the Pyrazole : The pyrazole ring is constructed through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

- Carboxamide Formation : Finally, the carboxamide functionality is introduced via acylation reactions.

Anticancer Activity

Recent studies have indicated that derivatives containing the oxadiazole and pyrazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound demonstrated moderate to high cytotoxicity in vitro:

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In a comparative study against standard antibiotics, it showed considerable inhibition against both gram-positive and gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways through the activation of caspases.

- Antibacterial Mechanisms : The antimicrobial activity could be attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound of interest, for their anticancer properties against various tumor cell lines. The findings indicated a correlation between structural modifications and enhanced biological activity:

"The introduction of methylthio groups significantly increased the cytotoxic potential against breast and lung cancer cell lines" .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

- Hydrazinolysis and cyclization : Ethyl 5-methyl-1H-pyrazole-3-carboxylate undergoes hydrazinolysis to form hydrazides, followed by cyclization with phenyl isothiocyanate to generate the oxadiazole core .

- Alkylation : The pyrazole moiety is alkylated using reagents like RCH₂Cl in the presence of K₂CO₃ in DMF, ensuring regioselectivity .

- Thioether formation : The methylthio group is introduced via nucleophilic substitution or coupling with thiol-containing intermediates, often requiring controlled pH (e.g., ammonia adjustment to pH 8–9) . Optimization involves solvent selection (e.g., DMF for solubility), temperature control (reflux at 90°C for cyclization), and stoichiometric ratios (1.1 mmol RCH₂Cl per 1 mmol precursor) .

Q. How is the purity and identity of the compound validated during synthesis?

Purity is assessed via:

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- High-performance liquid chromatography (HPLC) : Quantifies purity with reverse-phase columns (C18) and acetonitrile/water gradients . Structural confirmation employs:

- ¹H NMR spectroscopy : Identifies proton environments (e.g., ethyl/methyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 7.0–8.5 ppm) .

- IR spectrophotometry : Detects carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds .

- Single-crystal X-ray diffraction : Resolves 3D molecular geometry and confirms regiochemistry .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases, proteases) using fluorogenic substrates .

- Antimicrobial testing : Performed via broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity profiling : Uses MTT assays on cancer cell lines (e.g., NIH3T3, U-87 MG) to assess selectivity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict biological targets?

- Target identification : Docking software (AutoDock Vina, Schrödinger) screens the compound against protein databases (e.g., PDB) to identify binding sites. For example, the oxadiazole ring may interact with hydrophobic pockets in kinases .

- Free energy calculations : MM/GBSA or MM/PBSA methods estimate binding affinities (ΔG) to prioritize targets .

- Metabolic stability prediction : Tools like PASS Online® forecast CYP450 interactions and metabolite formation .

Q. What strategies improve pharmacokinetic properties in preclinical studies?

- Plasma protein binding reduction : Introducing polar groups (e.g., –OH, –COOH) decreases binding to albumin, enhancing free fraction .

- BBB penetration control : Adjusting topological polar surface area (tPSA >90 Ų) via sulfonamide substituents limits CNS exposure .

- Oral bioavailability optimization : Prodrug strategies (e.g., esterification of carboxyl groups) improve absorption, validated in rodent models .

Q. How do structural modifications on the oxadiazole ring influence bioactivity?

- Electron-withdrawing groups (EWGs) : Substituents like –CF₃ enhance metabolic stability but may reduce solubility. For example, 3-(trifluoromethyl)phenyl increases c-Met inhibition (IC₅₀ <10 nM) .

- Thioether vs. ether linkages : Methylthio (–SMe) improves membrane permeability compared to methoxy (–OMe), as seen in Factor Xa inhibitors (e.g., razaxaban, IC₅₀ = 0.8 nM) .

- Steric effects : Bulky substituents at the 3-position of the oxadiazole reduce off-target binding, validated via SAR studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity across studies?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Metabolite interference : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy .

- Cell line variability : Validate results across multiple models (e.g., NIH3T3/TPR-Met vs. U-87 MG xenografts) to rule out context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.